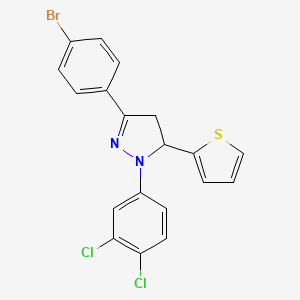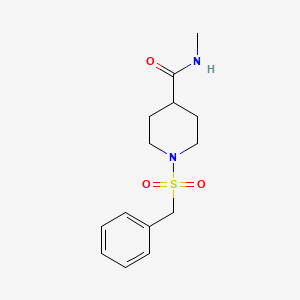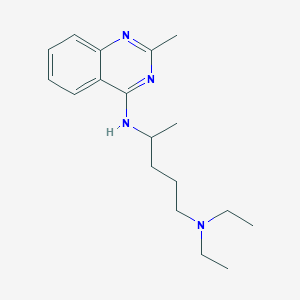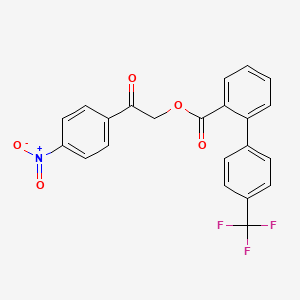![molecular formula C22H34N2O B4991294 1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B4991294.png)
1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone is a complex organic compound with a molecular formula of C22H34N2O and a molecular weight of 342.518 Da. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its versatility and biological activity.
Vorbereitungsmethoden
The synthesis of 1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone involves several steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the phenyl and ethanone groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes in the body, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone can be compared with other similar compounds, such as:
Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: This compound also features a piperazine ring and is used in similar applications, but it has different functional groups that confer unique properties.
1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone: This compound has an amino group instead of the nonenyl group, which affects its reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-[4-[4-(8-methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-19(2)9-7-5-4-6-8-14-23-15-17-24(18-16-23)22-12-10-21(11-13-22)20(3)25/h9-13H,4-8,14-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCHSONHRIYPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCCCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B4991221.png)


![2-(4-iodophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B4991236.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4991264.png)
![METHYL 4-(3-{[(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B4991271.png)
![{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetic acid](/img/structure/B4991283.png)
![N-methyl-4-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B4991287.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B4991289.png)

![4-tert-butyl-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4991293.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4991308.png)
![N-[2-(diethylamino)ethyl]-3,5-dimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4991316.png)
